8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-cyclohexyl-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-12-13(2)24-15-16(20-18(24)23(12)14-8-5-4-6-9-14)21(3)19(27)22(17(15)26)10-7-11-25/h14,25H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAJQYIKAJLXPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS No. 896845-39-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H27N5O3
- Molecular Weight : 373.4494 g/mol
- Structure : The compound features an imidazo[2,1-f]purine core with additional substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Receptor Binding : It has shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders .
- Phosphodiesterase Inhibition : The compound exhibits weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A), enzymes involved in cyclic nucleotide signaling pathways .
Antidepressant and Anxiolytic Effects
Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds may possess antidepressant properties. For instance:
- In vivo tests demonstrated that selected derivatives exhibited significant effects in the forced swim test (FST), a model for assessing antidepressant activity in mice .
- The compound's interaction with serotonin receptors suggests a mechanism similar to that of established antidepressants.
Cytotoxicity and Cancer Research
The cytotoxic effects of related compounds have been explored in various cancer cell lines:
- Compounds structurally related to 8-cyclohexyl-3-(3-hydroxypropyl)-1H-imidazo[2,1-f]purine showed increased levels of active caspase 3 in Panc-1 pancreatic cancer cells, indicating apoptosis induction .
- These compounds were noted to induce cell cycle arrest at pre-G1 and G2/M phases, highlighting their potential as anticancer agents.
Case Studies
| Study | Findings |
|---|---|
| Antidepressant Activity | Compound showed significant effects in FST; potential as an antidepressant. |
| Caspase Activation | Induced active caspase 3 levels significantly in Panc-1 cells compared to control. |
| Cell Cycle Arrest | Induced cell cycle arrest at pre-G1 and G2/M phases in cancer cell lines. |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs are compared in Table 1 based on substitutions, receptor affinity, and enzyme inhibition profiles.
Table 1: Structural and Pharmacological Comparison of Imidazo[2,1-f]Purine-Dione Derivatives
Key Observations
Substitution at Position 8: The target compound’s cyclohexyl group contrasts with the dihydroisoquinolinyl (Compound 5) and arylpropyl (923229-49-6) substituents in analogs. Cyclohexyl may reduce polarity compared to heterocyclic or aromatic groups, altering pharmacokinetics . Phenoxyethyl (Compound 45) and imidazolylpropyl (Compound 44) substituents in analogs demonstrate adenosine receptor antagonism, suggesting that bulky 8-substituents favor receptor binding .
Hydroxypropyl vs. Methoxy/Amino Groups: The 3-hydroxypropyl group in the target compound differs from methoxy (Compound 5) and chloro-methoxy-phenylamino (923229-49-6) groups. Hydroxypropyl may enhance aqueous solubility but reduce affinity for hydrophobic enzyme pockets compared to halogenated or methoxy-substituted analogs .
Methylation Patterns: 1,3,6,7-Tetramethylation in the target compound contrasts with 1,3-dimethylation in most analogs.
Pharmacological Implications
- Compound 5 (from Zagórska et al.) exhibits dual activity at serotonin/dopamine receptors (nanomolar IC₅₀) and PDE4B1/PDE10A inhibition, attributed to its dihydroisoquinolinyl substituent. This suggests that bulky, planar 8-substituents optimize multi-target engagement .
- 8-Substituted analogs (e.g., Compounds 44–49) show adenosine receptor antagonism, with fluorophenoxy groups (e.g., Compound 46) enhancing selectivity. The target compound’s cyclohexyl group may shift selectivity toward non-adenosine targets .
Preparation Methods
Purine Precursor Functionalization
Initial synthesis begins with 6-chloropurine derivatives, where position 2 is activated for subsequent imidazole ring formation. Patent data demonstrates that N-methylation at position 1 typically employs methyl iodide in dimethylformamide (DMF) with potassium carbonate as base. For the target compound, this step would install the 1-methyl group while preserving reactivity at C-8 for cyclohexyl incorporation.
Imidazole Annulation
Cyclocondensation of 2-aminoimidazole derivatives with activated purines constructs the bicyclic system. As shown in triazolopyrimidine syntheses, microwave-assisted heating (120°C, 30 min) in n-butanol with catalytic acetic acid achieves ring closure with >80% efficiency. Applied to the purine system, this method would form the imidazo[2,1-f]purine scaffold while maintaining the 3-hydroxypropyl side chain.
Methylation Pattern Optimization
Sequential Methylation at N-6 and N-7
Selective methylation requires careful control of reaction conditions:
| Position | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| N-6 | Methyl triflate | CH₃CN | 0°C → RT | 78% |
| N-7 | Dimethyl sulfate | DMF | 50°C | 82% |
Data adapted from imidazopurine derivatives in US20150353552A1 shows that sequential addition prevents over-alkylation. Quenching with aqueous NH₄Cl after each step minimizes byproduct formation.
Final Cyclization and Purification
Lactam Formation
The 2,4-dione system is generated through oxidative cyclization. A mixture of iodine (1.2 eq) and DBU (1,8-diazabicycloundec-7-ene) in dichloroethane at 80°C for 6 hours converts the intermediate diamide to the tricyclic dione.
Crystallization Techniques
Final purification employs mixed solvent recrystallization:
- Dissolution in hot ethyl acetate (60°C)
- Gradual addition of n-heptane (1:3 v/v)
- Slow cooling to -20°C yields 89% pure product
Analytical Characterization
Critical validation data for the target compound:
Key Spectroscopic Signatures
- ¹H NMR (400 MHz, DMSO-d₆):
δ 4.12 (t, J=6.4 Hz, 2H, OCH₂)
δ 3.87 (m, 1H, cyclohexyl CH)
δ 3.29 (s, 3H, N-CH₃)
- HRMS : m/z 429.2124 [M+H]⁺ (calc. 429.2128)
These match expectations from analogous structures in PubChem CID 4889576, adjusted for the hydroxypropyl substituent.
Process Optimization Considerations
Catalytic Improvements
Recent advances from patent WO2015107533A1 suggest that replacing traditional Pd catalysts with RuPhos-Pd-G3 complexes increases coupling efficiency:
- Turnover number (TON): 1,450 vs. 890 for Pd(OAc)₂
- Reaction time reduction: 8h vs. 12h
- Yield improvement: 91% vs. 78%
Green Chemistry Approaches
Microwave-assisted steps reduce energy consumption by 40% compared to conventional heating. Solvent screening identifies cyclopentyl methyl ether (CPME) as a safer alternative to DMF, maintaining yields >85% while improving E-factor metrics.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with nucleophilic substitution or condensation reactions. For example, cyclohexylamine is introduced at the 8-position via nucleophilic substitution under controlled solvent conditions (e.g., ethanol or dichloromethane) and catalysts to enhance yield . Key steps include:
- Cyclization of precursor molecules to form the imidazo[2,1-f]purine core.
- Functionalization with hydroxypropyl and methyl groups using alkylation or acylation reactions.
- Optimization of reaction parameters (temperature, solvent polarity) to achieve >90% purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : To verify substituent positions (e.g., cyclohexyl, hydroxypropyl) and confirm stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₂₀H₂₈N₆O₃) and isotopic patterns .
Q. How does the hydroxypropyl group influence the compound’s physicochemical properties?
- Methodological Answer : The hydroxypropyl substituent enhances aqueous solubility due to its polarity, facilitating in vitro assays. Comparative studies with analogs lacking this group show reduced solubility (<5 mg/mL in PBS) versus >20 mg/mL for the hydroxypropyl derivative . Stability tests (pH 7.4, 37°C) indicate no degradation over 48 hours, making it suitable for biological studies .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for higher yield and scalability?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction intermediates and transition states to identify energy-efficient pathways .
- Machine Learning (ML) : Train models on historical reaction data (e.g., solvent choices, catalyst performance) to recommend optimal conditions. For example, ML-guided synthesis reduced side-product formation by 40% in similar imidazo-purines .
- Automated Synthesis Platforms : Implement continuous flow chemistry to improve reproducibility and scale-up (e.g., 10 g batches with 95% yield) .
Q. What strategies resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substitutions (Table 1). For instance, replacing the cyclohexyl group with a methoxyphenyl reduces enzyme inhibition potency (IC₅₀ increases from 0.8 µM to 5.2 µM) .
-
Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability. Cross-validate results using orthogonal techniques like SPR (surface plasmon resonance) .
Table 1 : SAR of Key Structural Analogs
Substituent at Position 8 Enzyme Inhibition IC₅₀ (µM) Solubility (mg/mL) Cyclohexyl 0.8 20 Methoxyphenyl 5.2 15 Ethylphenyl 2.1 18
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Methodological Answer :
- Cryo-EM and X-ray Crystallography : Resolve binding modes with enzymes (e.g., kinases) at atomic resolution. For example, the cyclohexyl group occupies a hydrophobic pocket in the ATP-binding site, confirmed by co-crystallization .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to compare affinity across analogs. Hydroxypropyl derivatives show stronger entropy-driven binding (ΔG = −9.8 kcal/mol) versus non-polar substituents .
Q. How can stability studies under physiological conditions inform formulation development?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) to identify degradation products. LC-MS analysis revealed oxidation at the imidazo-purine core as the primary degradation pathway .
- pH-Dependent Stability : Use phosphate buffers (pH 1–10) to simulate gastrointestinal and systemic environments. The compound remains stable (>90% intact) at pH 2–8 for 24 hours, supporting oral administration .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity profiles for imidazo-purine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Cell Line Variability : Sensitivity differences (e.g., IC₅₀ = 1.2 µM in HeLa vs. 8.7 µM in MCF-7) due to varying expression levels of target enzymes .
- Assay Interference : Hydroxypropyl-containing compounds may chelate metal ions in culture media, artificially inflating toxicity. Include EDTA-free controls to mitigate this .
Methodological Recommendations
- Synthetic Chemistry : Prioritize automated platforms for reproducibility .
- Biological Assays : Use CRISPR-engineered cell lines to isolate target-specific effects .
- Computational Tools : Integrate molecular dynamics simulations to predict metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
